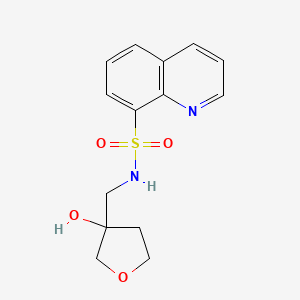

N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of “N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide” consists of a quinoline ring attached to a sulfonamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound with a chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research on quinoline derivatives, including compounds structurally related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide," highlights their synthesis and evaluation for various biological activities. These studies demonstrate the potential of quinoline and its derivatives in antimicrobial, antiviral, and anti-inflammatory applications. The synthesis processes often involve the condensation of quinoline with different substituents to yield novel compounds, which are then characterized and evaluated for their biological efficacy (Sarade, Kalyane, & Shivkumar, 2011).

Antimicrobial Applications

A notable application of quinoline sulfonamide derivatives is their antimicrobial activity. Synthesis and evaluation of these compounds have shown significant potential against various microbial strains. For instance, hybrid quinoline-sulfonamide complexes have been developed and tested for their antimicrobial efficacy, showing promising results against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Diaconu et al., 2020).

Enzyme Inhibition and Neuroprotection

Quinoline derivatives also play a role in enzyme inhibition, with implications for therapeutic applications. For example, sulfonamide derivatives of quinoline have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including aqueous humor secretion in the eye. This inhibition has potential implications for developing treatments for conditions such as glaucoma (Borrás et al., 1999).

Anticancer Activity

The anticancer activity of quinoline derivatives, including those with a sulfonamide moiety, has been a significant area of research. These compounds have been designed and synthesized to target various cancer cell lines, showing potential as anticancer agents through mechanisms such as enzyme inhibition. The design often aims to comply with the pharmacophore of sulfonamide compounds, indicating their role in inhibiting carbonic anhydrase isozymes, which may contribute to their anticancer activity (Ghorab, Ragab, & Hamed, 2009).

Propriétés

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-14(6-8-20-10-14)9-16-21(18,19)12-5-1-3-11-4-2-7-15-13(11)12/h1-5,7,16-17H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRROTVDTOEKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)